(S)-2-Acetoxy-2-phenylacetic Acid

Catalog No.
S517017
CAS No.
7322-88-5
M.F
C10H10O4
M. Wt
194.18 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-Acetoxy-2-phenylacetic Acid

CAS Number

7322-88-5

Product Name

(S)-2-Acetoxy-2-phenylacetic Acid

IUPAC Name

(2S)-2-acetyloxy-2-phenylacetic acid

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

InChI

InChI=1S/C10H10O4/c1-7(11)14-9(10(12)13)8-5-3-2-4-6-8/h2-6,9H,1H3,(H,12,13)/t9-/m0/s1

InChI Key

OBCUSTCTKLTMBX-VIFPVBQESA-N

SMILES

CC(=O)OC(C1=CC=CC=C1)C(=O)O

Solubility

Soluble in DMSO

Synonyms

Acetylmandelic acid, (+)-; Mandelic acid, acetate, L-; S-Acetylmandelic acid;

Canonical SMILES

CC(=O)OC(C1=CC=CC=C1)C(=O)O

Isomeric SMILES

CC(=O)O[C@@H](C1=CC=CC=C1)C(=O)O

Description

The exact mass of the compound (S)-2-Acetoxy-2-phenylacetic Acid is 194.0579 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

(S)-2-Acetoxy-2-phenylacetic acid is a derivative of phenylacetic acid, a naturally occurring compound found in some plants and honey []. The (S) designation refers to the specific spatial arrangement of its atoms, making it a stereoisomer of (R)-2-Acetoxy-2-phenylacetic acid. Its significance lies in its potential use as a chiral derivatizing agent [].


Molecular Structure Analysis

The molecule consists of a central benzene ring (six carbon atoms arranged in a ring) attached to a carbon atom with two key functional groups:

  • Carboxylic acid group (COOH): This group contributes to the acidic properties of the molecule.
  • Acetoxy group (CH3COO): This group is an ester, formed by the attachment of an acetyl group (CH3CO) to an oxygen atom bonded to the central carbon.

The (S) configuration refers to the stereochemistry around the central carbon bonded to the two bulky groups (phenyl and acetoxy). This specific arrangement can be crucial for its interaction with other molecules [].


Chemical Reactions Analysis

  • Asymmetric synthesis: This approach utilizes chiral catalysts or reagents to achieve the desired (S) configuration.
  • Resolution of racemic mixtures: A racemic mixture contains both (R) and (S) enantiomers. Resolution techniques can separate these forms, allowing for the isolation of the (S) isomer.

The decomposition of the molecule likely involves hydrolysis, breaking the ester bond under acidic or basic conditions, to yield phenylacetic acid and acetic acid.

(S)-2-Acetoxy-2-phenylacetic acid as a Chiral Derivatizing Agent

The key application of (S)-2-Acetoxy-2-phenylacetic acid lies in its potential use as a chiral derivatizing agent for NMR spectroscopy []. NMR allows studying the structure and properties of molecules. Chiral derivatization converts achiral molecules (lacking a specific handedness) into diastereomers (stereoisomers with non-mirror image structures) through reaction with a chiral agent like (S)-2-Acetoxy-2-phenylacetic acid. This derivatization helps distinguish between enantiomers ((R) and (S) forms) of the original molecule in NMR analysis [].

As a derivatizing agent, (S)-2-Acetoxy-2-phenylacetic acid doesn't have a direct mechanism of action. Its role is to facilitate the analysis of other molecules by inducing a chiral environment that differentiates enantiomers in NMR spectroscopy [].

  • Chiral Derivatizing Agent

    Due to its chirality, (S)-2-Acetoxy-2-phenylacetic acid can be used as a derivatizing agent to determine the enantiomeric purity of other chiral molecules. Enantiomers are mirror image molecules with identical properties except for their interaction with polarized light. By converting a molecule of unknown enantiomeric purity into a derivative with (S)-2-Acetoxy-2-phenylacetic acid, researchers can utilize techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to distinguish between the two enantiomers and determine the overall ratio in the mixture [].

  • Organic Building Block

    The presence of a carboxylic acid group and a phenyl ring makes (S)-2-Acetoxy-2-phenylacetic acid a valuable building block in organic synthesis. Researchers can utilize this molecule as a starting material for the synthesis of more complex molecules with specific functionalities. The chiral nature of the molecule can also be advantageous in the design of new drugs or materials with desired properties [].

  • Asymmetric Synthesis

    Asymmetric synthesis refers to the creation of chiral molecules with a specific enantiomeric excess. (S)-2-Acetoxy-2-phenylacetic acid can potentially be employed as a chiral auxiliary in asymmetric synthesis reactions. By attaching this molecule to a reaction intermediate, researchers can influence the reaction pathway to favor the formation of one enantiomer over the other.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

1.4

Exact Mass

194.0579

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0N6KT18K98

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(+)-acetylmandelic acid

Dates

Modify: 2023-08-15
1: Watanabe Y, Miyasou T, Hayashi M. Diastereomixture and racemate of myo-inositol derivatives, stronger organogelators than the corresponding homochiral isomers. Org Lett. 2004 May 13;6(10):1547-50. PubMed PMID: 15128232.
2: Mills SJ, Backers K, Erneux C, Potter BV. Synthesis of D- and L-myo-inositol 1,2,4,6-tetrakisphosphate, regioisomers of myo-inositol 1,3,4,5 tetrakisphosphate: activity against Ins(1,4,5)P3 binding proteins. Org Biomol Chem. 2003 Oct 21;1(20):3546-56. PubMed PMID: 14599016.
3: Schuster A, Götte C, Bernhardt G, Buschauer A. Chiral separation of pheniramine-like 3-phenyl-3-heteroarylpropylamines by CE and HPLC methods. Chirality. 2001 Jun;13(6):285-93. PubMed PMID: 11370017.
4: Horne G, Potter BV. Synthesis of the enantiomers of 6-deoxy-myo-inositol 1,3,4,5-tetrakisphosphate, structural analogues of myo-inositol 1,3,4,5-tetrakisphosphate. Chemistry. 2001 Jan 5;7(1):80-7. PubMed PMID: 11205029.
5: Mills SJ, Potter BV. Synthesis of D- and L-myo-Inositol 1,4,6-Trisphosphate, Regioisomers of a Ubiquitous Second Messenger. J Org Chem. 1996 Dec 13;61(25):8980-8987. PubMed PMID: 11667881.
6: Chen Y, Rosazza JP. Microbial transformation of Ibuprofen by a nocardia species. Appl Environ Microbiol. 1994 Apr;60(4):1292-6. PubMed PMID: 16349237; PubMed Central PMCID: PMC201472.

Explore Compound Types